4-[(E)-2-(2-hydroxynaphthalen-1-yl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one
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Overview
Description
4-[(E)-2-(2-hydroxynaphthalen-1-yl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one is a complex organic compound that features a pyrimidinone core substituted with a trifluoromethyl group and a naphthyl-ethenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(2-hydroxynaphthalen-1-yl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one typically involves the condensation of 2-hydroxynaphthalene-1-carbaldehyde with a suitable pyrimidinone derivative under basic conditions. The reaction is often carried out in ethanol as a solvent, with the mixture being refluxed at elevated temperatures for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(2-hydroxynaphthalen-1-yl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the ethenyl group can be reduced to form a single bond.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of saturated pyrimidinone derivatives.
Substitution: Formation of amino or thio-substituted pyrimidinone derivatives.
Scientific Research Applications
4-[(E)-2-(2-hydroxynaphthalen-1-yl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(E)-2-(2-hydroxynaphthalen-1-yl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- (E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide
- (E)-4-((2-Hydroxynaphthalen-1-yl)methyleneamino)-N-(thiazol-2-yl)benzenesulfonamide
Uniqueness
4-[(E)-2-(2-hydroxynaphthalen-1-yl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one is unique due to its trifluoromethyl substitution, which imparts distinct electronic properties and enhances its stability. This makes it particularly valuable in applications requiring robust and stable compounds.
Properties
Molecular Formula |
C17H11F3N2O2 |
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Molecular Weight |
332.28 g/mol |
IUPAC Name |
4-[(E)-2-(2-hydroxynaphthalen-1-yl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C17H11F3N2O2/c18-17(19,20)15-9-11(21-16(24)22-15)6-7-13-12-4-2-1-3-10(12)5-8-14(13)23/h1-9,23H,(H,21,22,24)/b7-6+ |
InChI Key |
CRFSSWRXGQFXSI-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=C/C3=NC(=O)NC(=C3)C(F)(F)F)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=CC3=NC(=O)NC(=C3)C(F)(F)F)O |
Origin of Product |
United States |
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